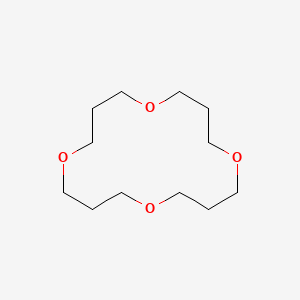
1,5,9,13-Tetraoxacyclohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9,13-Tetraoxacyclohexadecane is a macrocyclic compound with the molecular formula C12H24O4. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. Crown ethers are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications.
Vorbereitungsmethoden
1,5,9,13-Tetraoxacyclohexadecane can be synthesized through several methods. One common synthetic route involves the cyclization of diethylene glycol with ethylene glycol dichloride under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a strong base like sodium hydride (NaH) to facilitate the cyclization process. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
In industrial production, the synthesis of this compound may involve more scalable methods, such as continuous flow processes, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process.
Analyse Chemischer Reaktionen
1,5,9,13-Tetraoxacyclohexadecane undergoes various chemical reactions, including complexation, substitution, and oxidation.
Complexation: This compound forms stable complexes with metal cations, such as lithium, sodium, and potassium. The complexation process involves the coordination of the ether oxygen atoms with the metal cations, resulting in the formation of a stable ring structure.
Substitution: this compound can undergo nucleophilic substitution reactions, where one of the ether oxygen atoms is replaced by a nucleophile. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1,5,9,13-Tetraoxacyclohexadecane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a ligand in coordination chemistry to form stable complexes with metal cations
Biology: In biological research, this compound is used to study ion transport and membrane permeability. Its ability to form complexes with metal cations makes it a valuable tool for investigating the role of metal ions in biological systems.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. The ability to form stable complexes with metal cations can be leveraged to enhance the solubility and bioavailability of certain drugs.
Industry: In industrial applications, this compound is used as a phase transfer catalyst to facilitate the transfer of reactants between different phases in a chemical reaction. This property is particularly useful in the synthesis of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,5,9,13-Tetraoxacyclohexadecane primarily involves its ability to form stable complexes with metal cations. The ether oxygen atoms in the compound coordinate with the metal cations, resulting in the formation of a stable ring structure. This complexation process can influence various chemical and biological processes, such as ion transport, catalysis, and drug delivery.
Vergleich Mit ähnlichen Verbindungen
1,5,9,13-Tetraoxacyclohexadecane is similar to other crown ethers, such as 18-crown-6 and 12-crown-4. it has unique properties that distinguish it from these compounds.
18-Crown-6: This compound has a larger ring size and can form complexes with larger cations, such as potassium. In contrast, this compound has a smaller ring size and is more selective for smaller cations, such as lithium and sodium.
12-Crown-4: This compound has a smaller ring size and is more selective for smaller cations, such as lithium. this compound has a larger ring size and can form more stable complexes with a wider range of cations.
Eigenschaften
CAS-Nummer |
295-89-6 |
|---|---|
Molekularformel |
C12H24O4 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1,5,9,13-tetraoxacyclohexadecane |
InChI |
InChI=1S/C12H24O4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2 |
InChI-Schlüssel |
QNTPNTFBQZBRCK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCCOCCCOCCCOC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


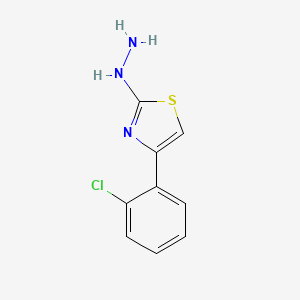
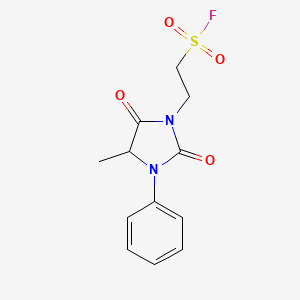
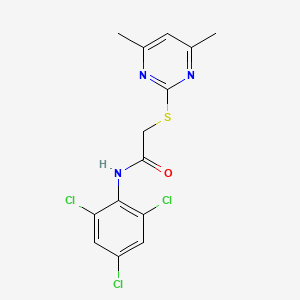
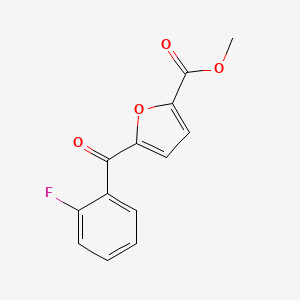
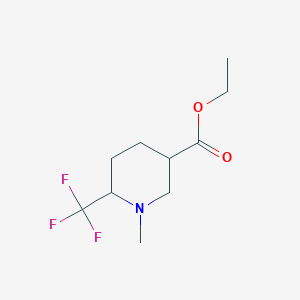
![6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B11774120.png)
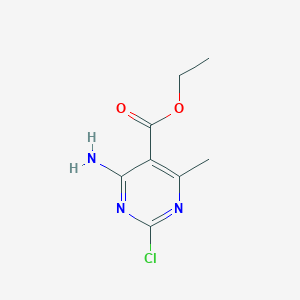
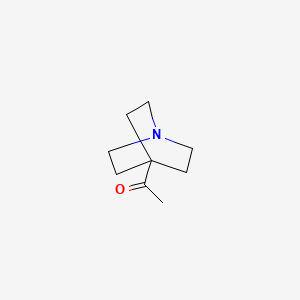
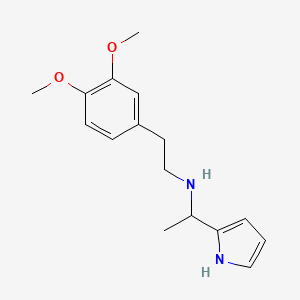
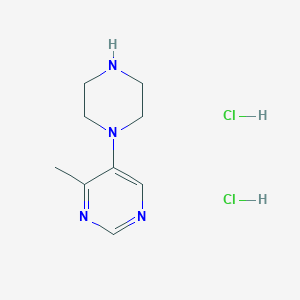
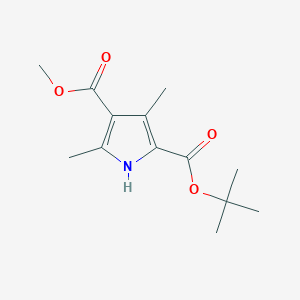
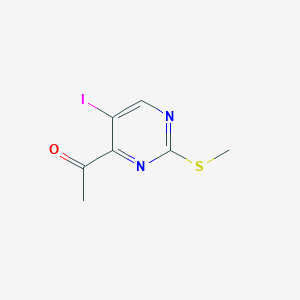
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)

